

Potential biological activities of tetrahydropyran derivatives

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Compound of Interest

Compound Name: Methyl tetrahydropyran-4-carboxylate

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An In-depth Technical Guide to the Potential Biological Activities of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP), or oxane, scaffold is a six-membered cyclic ether that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules.^[1] Its prevalence in biologically active compounds, such as pyranose sugars, has established it as a "privileged structure" in medicinal chemistry.^{[1][2]} The unique stereochemical and conformational properties of the THP ring, combined with its stability and capacity for functionalization, make it an invaluable building block in drug discovery.^[2] Researchers have successfully incorporated the THP core into derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.^{[3][4][5][6]} This guide provides a detailed exploration of these biological activities, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the significant potential of tetrahydropyran derivatives as potent anti-inflammatory and analgesic agents. These compounds often exhibit efficacy through mechanisms involving the modulation of key inflammatory pathways and mediators.

A notable example is the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, known as LS20, which has demonstrated both antinociceptive and anti-inflammatory effects.[7][8] Its analgesic action is partly mediated by the opioid system, while its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokine production.[7][8] Similarly, hybrid compounds that couple the THP scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac have been developed.[9][10] One such hybrid, LS19, was found to inhibit leukocyte migration and decrease levels of pro-inflammatory cytokines like tumor necrosis factor- α (TNF- α) and interleukin-1 β (IL-1 β), while increasing the anti-inflammatory cytokine IL-10.[10][11] These hybrids have shown stronger antinociceptive properties than their parent NSAIDs.[9]

Quantitative Data: Analgesic and Anti-inflammatory Activity

Compound	Assay	Result	Reference Compound	Result	Source
LS20	Acetic Acid-Induced Writhing	Effective	-	-	[7][8]
LS20	Formalin Test	Effective	-	-	[7][8]
LS20	Tail-Flick Test	Effective	-	-	[7][8]
LS19	Carrageenan-Induced Paw Edema	Effective	Diclofenac	-	[10]
Hybrid Compound 9	Acetic Acid-Induced Writhing	>10-fold lower ED50	Diclofenac	-	[9]

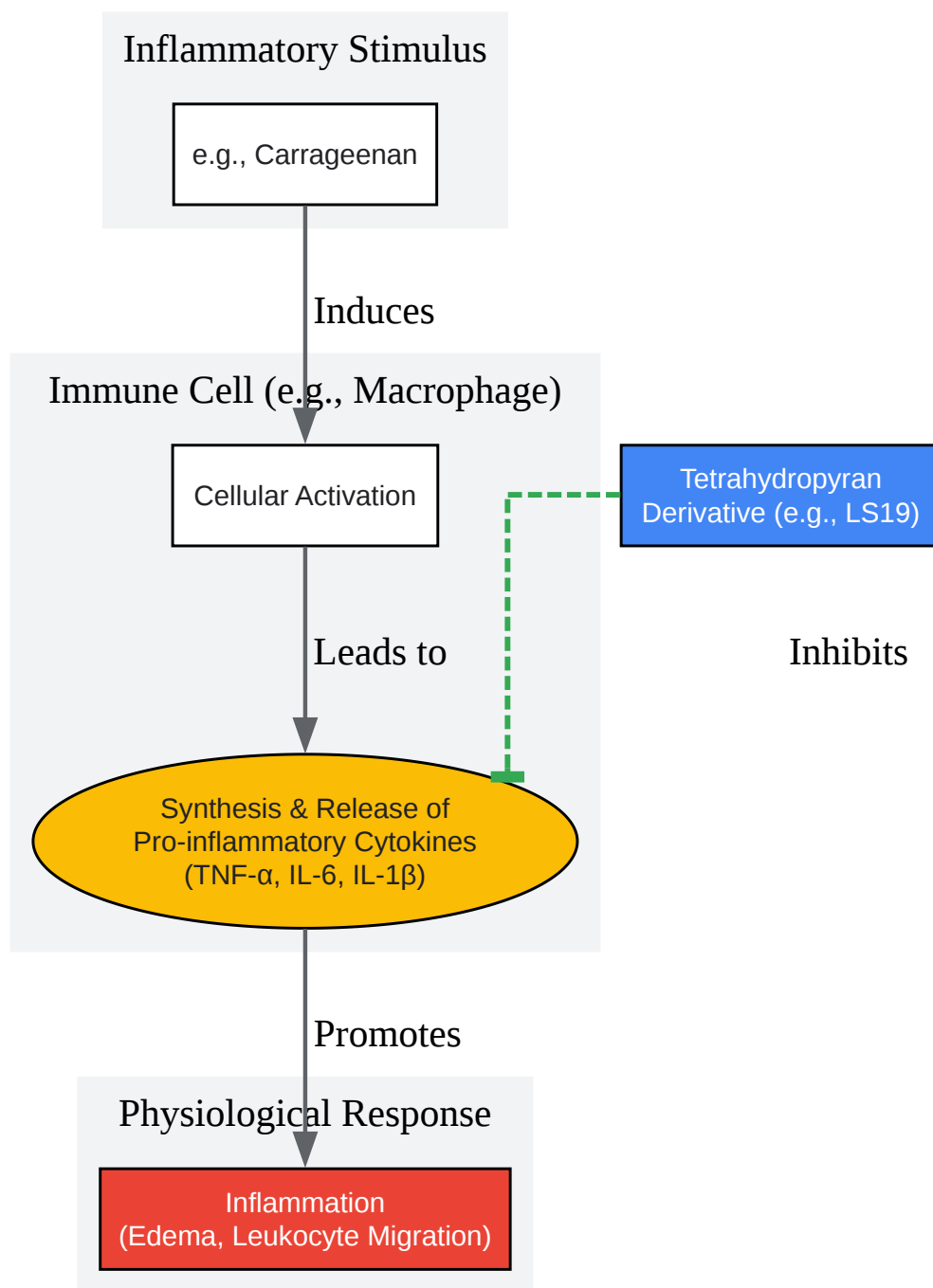
Experimental Protocol: Air Pouch Model of Inflammation

This protocol is a standard in vivo method to evaluate the anti-inflammatory activity of a compound by measuring leukocyte migration and cytokine levels.[7][8]

- Animal Model: Male Swiss mice are used.

- **Pouch Induction:** An air cavity is created by injecting 10 mL of sterile air into the subcutaneous tissue of the animal's back.
- **Inflammatory Stimulus:** Three days after air injection, an inflammatory agent (e.g., 1 mL of carrageenan solution at 1%) is injected into the air pouch to induce an inflammatory response.
- **Compound Administration:** The test compound (e.g., LS19 or LS20) or vehicle control is administered orally or intraperitoneally one hour before the carrageenan injection.
- **Exudate Collection:** At a specific time point post-inflammation induction (e.g., 4 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the pouch by washing with sterile saline.
- **Leukocyte Count:** The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.
- **Cytokine Analysis:** The exudate is centrifuged, and the supernatant is collected to measure the concentration of pro-inflammatory (TNF- α , IL-1 β) and anti-inflammatory (IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway: Cytokine Inhibition



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Caption: Mechanism of anti-inflammatory action for THP derivatives.

Anticancer and Antiproliferative Activity

The THP scaffold is a key component in numerous compounds designed for anticancer applications.[3] Novel hybrids combining THP rings with other heterocyclic systems, such as 1,2,3-triazoles, have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, including A549 (lung), HeLa (cervical), and T-47D (breast).[12][13] The activity of these compounds is often comparable to or better than standard chemotherapeutic agents like cisplatin and 5-fluorouracil.[12][13] Further investigations into the most potent derivatives have revealed diverse potential mechanisms of action, including the inhibition of cancer cell migration and the induction of changes in nuclear morphology.[12]

Quantitative Data: In Vitro Anticancer Activity (IC₅₀)

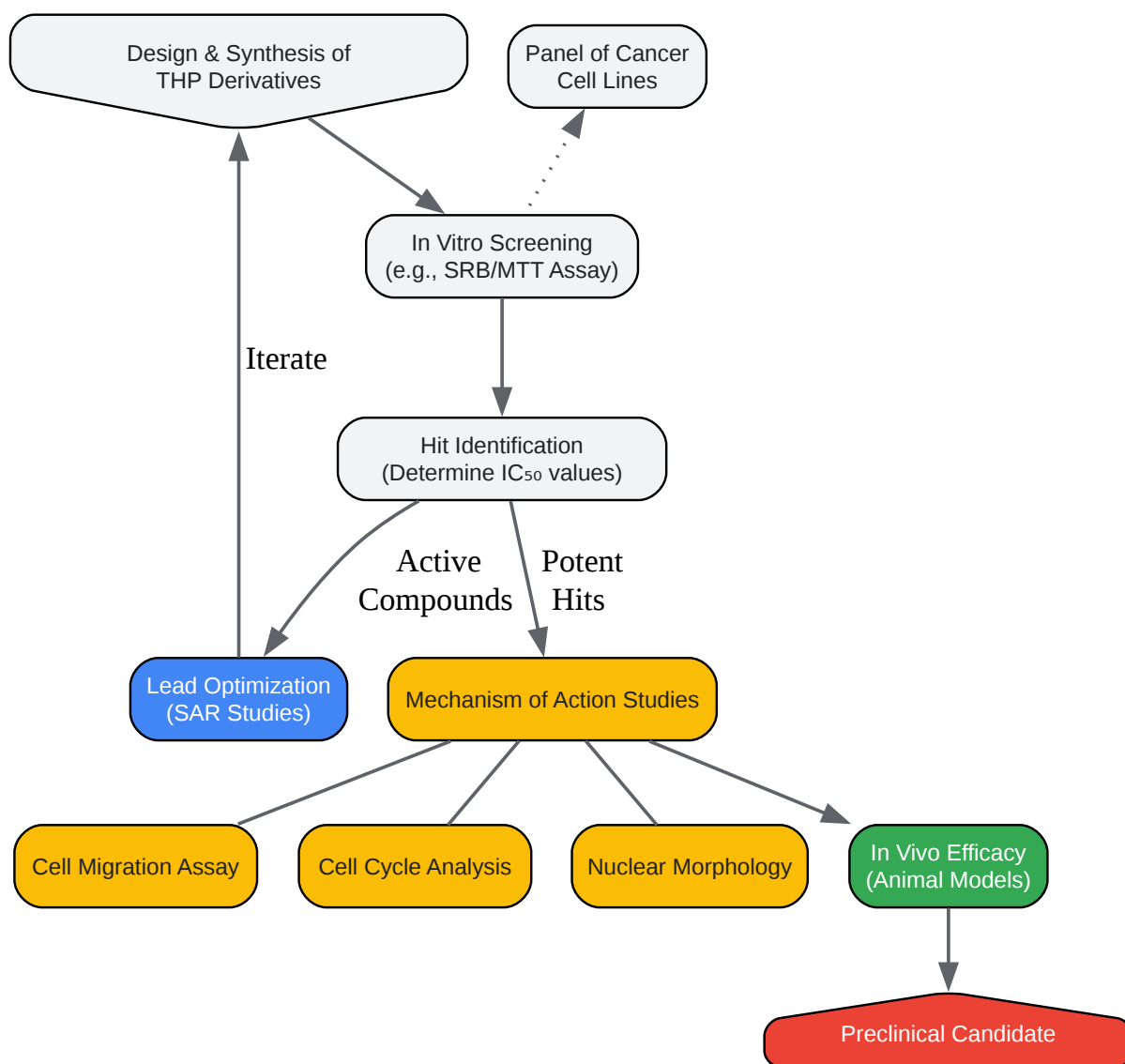
Compound	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference Compound	IC ₅₀ (μM)	Source
EH1	MCF-7	Breast	81.86	Tamoxifen	29.89	[14]
EH2	MCF-7	Breast	67.19	Tamoxifen	29.89	[14]
EH3	MCF-7	Breast	82.91	Tamoxifen	29.89	[14]
EH4	MCF-7	Breast	>100	Tamoxifen	29.89	[14]
4e	HeLa	Cervical	High Activity	-	-	[5][15]
4e	MCF-7	Breast	High Activity	-	-	[5][15]
4k	HeLa	Cervical	High Activity	-	-	[5][15]
4k	MCF-7	Breast	High Activity	-	-	[5][15]

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This assay is a common method for determining drug-induced cytotoxicity and for screening compounds for antiproliferative activity.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
- **Compound Treatment:** A stock solution of the THP derivative is prepared and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compound or vehicle control, and the plates are incubated for a fixed period (e.g., 48 or 72 hours).
- **Cell Fixation:** After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
- **Staining:** The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well to stain the total cellular protein.
- **Measurement:** Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with a Tris base solution. The absorbance (optical density) is measured using a microplate reader at a wavelength of ~510 nm.
- **Data Analysis:** The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of survival against the log of the compound concentration.

Workflow: Anticancer Drug Discovery



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Caption: Workflow for the discovery of THP-based anticancer agents.

Antimicrobial Activity

Tetrahydropyran-based compounds have emerged as a promising class of antibiotics, particularly for targeting multidrug-resistant pathogens.^[16] Their antibacterial action often involves the inhibition of essential bacterial enzymes that are distinct from those targeted by existing drug classes. One key mechanism is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.^[16] This dual-targeting capability contributes to potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including *Staphylococcus aureus*, *Pseudomonas aeruginosa*, and *Acinetobacter baumannii*.^[16] Another validated target is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria.^[17]

Quantitative Data: Antibacterial Activity (MIC)

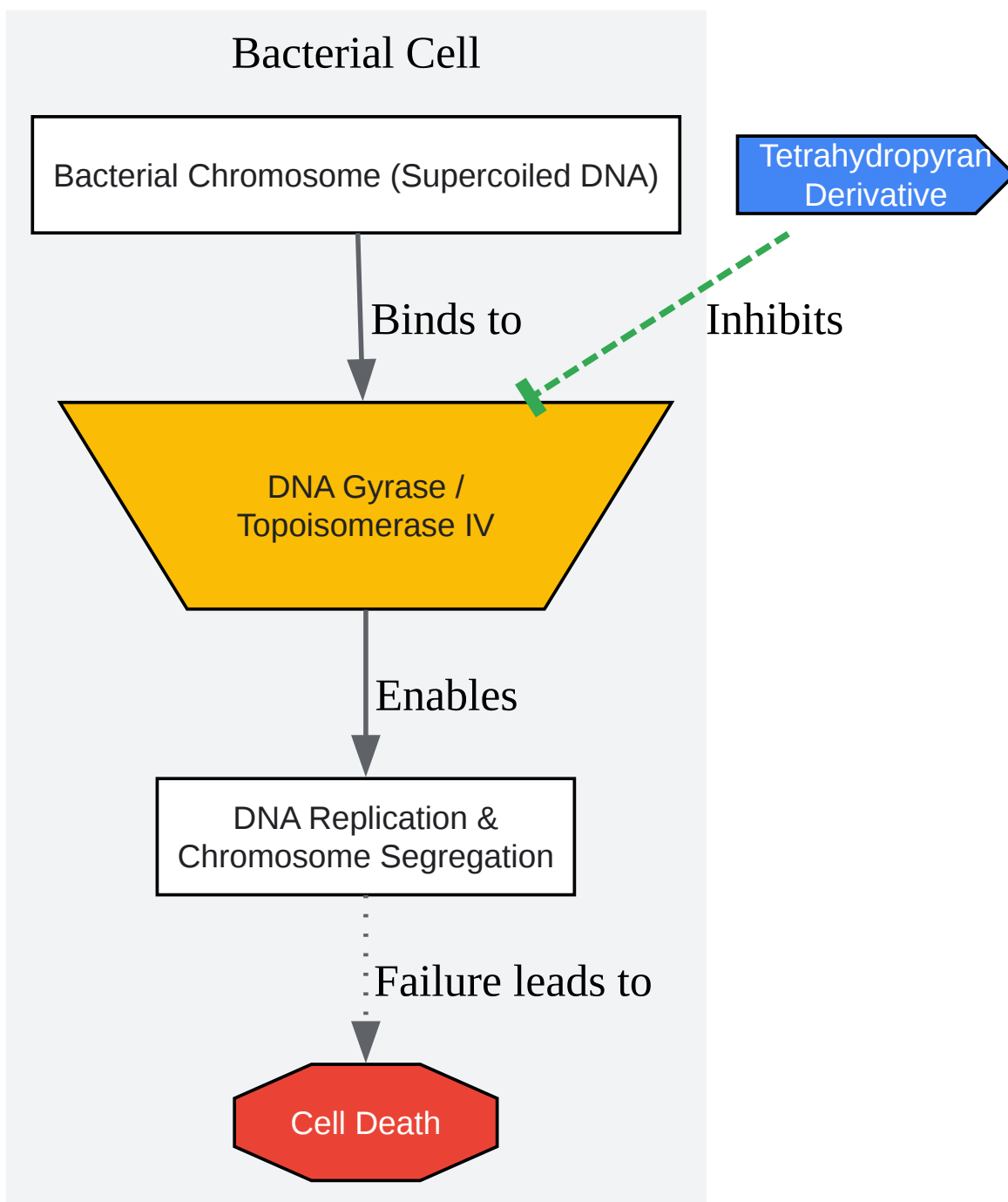
Compound	Target	Organism	MIC (μ M)	Source
Compound 2	LpxC	<i>P. aeruginosa</i> PAO1	50	^[17]
Compound 2	LpxC	<i>E. coli</i> W3110	>200	^[17]
Compound 23	LpxC	<i>P. aeruginosa</i> PAO1	25	^[17]
Compound 25	LpxC	<i>P. aeruginosa</i> PAO1	25	^[17]
Compound 25	LpxC	<i>E. coli</i> W3110	<3.13	^[17]
Compound 4b	Not Specified	Gram- positive/negative	0.20 - 3.25 mg/mL	^[4]
Compound 4d	Not Specified	Gram- positive/negative	0.20 - 3.25 mg/mL	^[4]

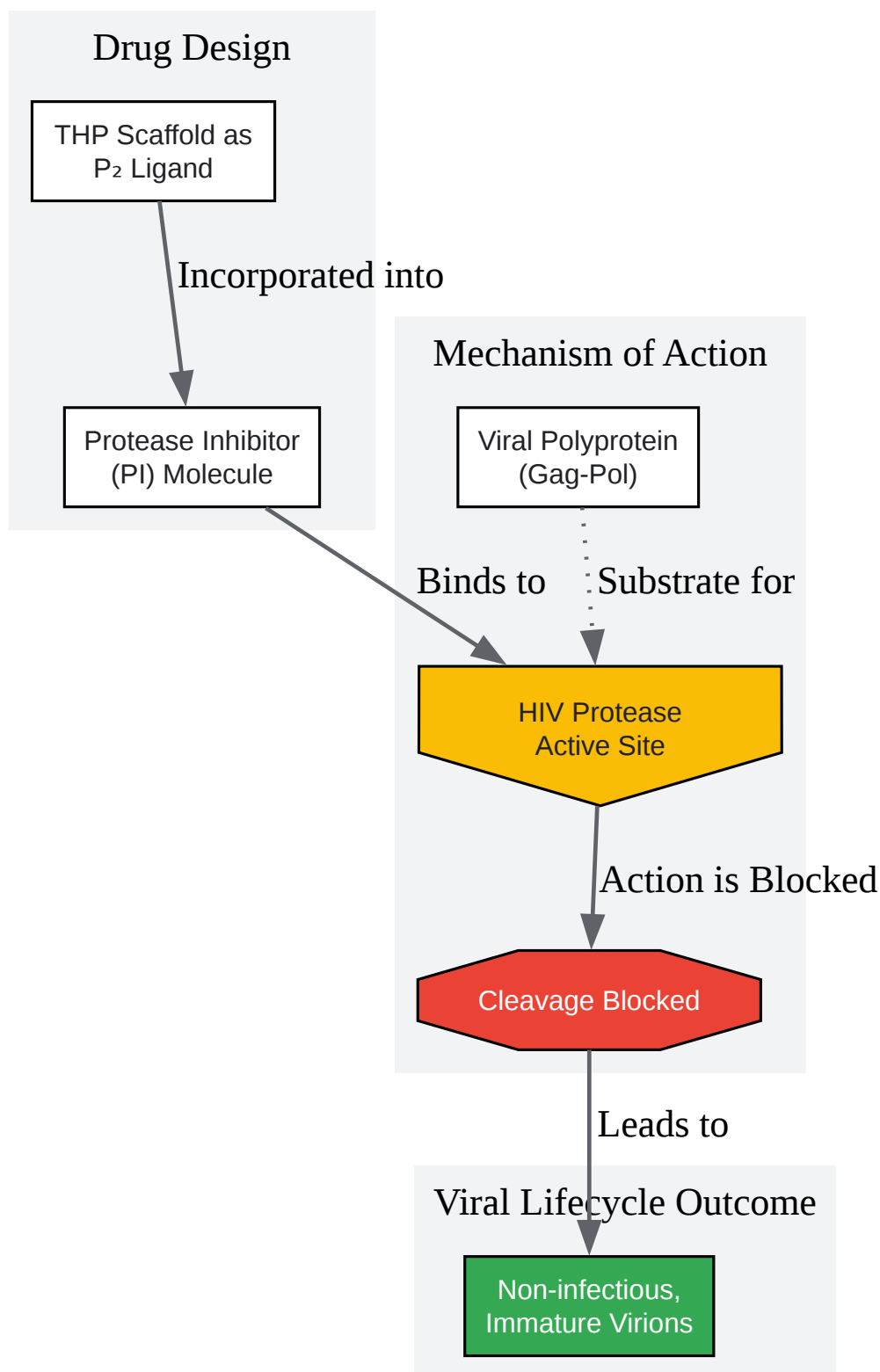
Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[4]

- **Preparation of Inoculum:** A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- **Compound Dilution:** The THP test compound is serially diluted (usually two-fold) in broth across the wells of a 96-well microtiter plate to achieve a range of final concentrations.
- **Inoculation:** A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.
- **Controls:** Each plate includes a positive control (broth with inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to ensure sterility. A standard antibiotic (e.g., ciprofloxacin) may be included as a comparator.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The result can also be read using a microplate reader.

Mechanism of Action: Topoisomerase Inhibition





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